molecular formula C12H17NO2 B3163117 5-[(Dimethylamino)methyl]-2-ethoxybenzaldehyde CAS No. 883523-15-7

5-[(Dimethylamino)methyl]-2-ethoxybenzaldehyde

Cat. No.: B3163117
CAS No.: 883523-15-7
M. Wt: 207.27 g/mol
InChI Key: RFYIHQCJXTXTEV-UHFFFAOYSA-N
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Description

5-[(Dimethylamino)methyl]-2-ethoxybenzaldehyde: is an organic compound with the molecular formula C12H17NO2 . It is a benzaldehyde derivative, characterized by the presence of a dimethylamino group attached to the benzene ring via a methylene bridge, and an ethoxy group at the ortho position relative to the aldehyde group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(Dimethylamino)methyl]-2-ethoxybenzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-ethoxybenzaldehyde.

    Dimethylaminomethylation: The key step involves the introduction of the dimethylaminomethyl group. This can be achieved through a Mannich reaction, where 2-ethoxybenzaldehyde is reacted with formaldehyde and dimethylamine under acidic conditions to yield the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 5-[(Dimethylamino)methyl]-2-ethoxybenzaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as halides or other amines can be used under basic conditions.

Major Products:

    Oxidation: 5-[(Dimethylamino)methyl]-2-ethoxybenzoic acid.

    Reduction: 5-[(Dimethylamino)methyl]-2-ethoxybenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: 5-[(Dimethylamino)methyl]-2-ethoxybenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules, particularly in the field of medicinal chemistry.

Biology and Medicine:

    Fluorescent Probes: The compound can be used in the synthesis of fluorescent probes for biological imaging due to its ability to form conjugated systems with strong fluorescence properties.

Industry:

    Dyes and Pigments: It can be used in the production of dyes and pigments, where its structural features contribute to the color properties of the final product.

Mechanism of Action

The mechanism of action of 5-[(Dimethylamino)methyl]-2-ethoxybenzaldehyde largely depends on its application. In the context of fluorescent probes, the compound interacts with biological molecules, leading to changes in fluorescence that can be detected and analyzed. The dimethylamino group plays a crucial role in the electronic properties of the compound, influencing its interaction with light and other molecules.

Comparison with Similar Compounds

    2-Ethoxybenzaldehyde: Lacks the dimethylaminomethyl group, making it less reactive in certain types of chemical reactions.

    5-[(Dimethylamino)methyl]-2-methoxybenzaldehyde: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its reactivity and physical properties.

Uniqueness: 5-[(Dimethylamino)methyl]-2-ethoxybenzaldehyde is unique due to the presence of both the dimethylaminomethyl and ethoxy groups, which confer distinct electronic and steric properties. These features make it particularly useful in applications requiring specific reactivity and interaction with light.

Properties

IUPAC Name

5-[(dimethylamino)methyl]-2-ethoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-4-15-12-6-5-10(8-13(2)3)7-11(12)9-14/h5-7,9H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYIHQCJXTXTEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CN(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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